3-amino-6-methyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-AMINO-6-METHYL-N-(3-QUINOLINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-METHYL-N-(3-QUINOLINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyanothioacetamide with suitable quinoline derivatives in the presence of a base like trimethylamine can yield the desired thieno[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-METHYL-N-(3-QUINOLINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Trimethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-AMINO-6-METHYL-N-(3-QUINOLINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-AMINO-6-METHYL-N-(3-QUINOLINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-6-(DIFLUOROMETHYL)-4-(5-METHYLTHIEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- INDOLE DERIVATIVES
Uniqueness
3-AMINO-6-METHYL-N-(3-QUINOLINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a thieno[2,3-b]pyridine core with a quinoline moiety makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C18H14N4OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-amino-6-methyl-N-quinolin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c1-10-6-7-13-15(19)16(24-18(13)21-10)17(23)22-12-8-11-4-2-3-5-14(11)20-9-12/h2-9H,19H2,1H3,(H,22,23) |
InChI Key |
WYNXXMZBOMXJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC4=CC=CC=C4N=C3)N |
Origin of Product |
United States |
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